Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate
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Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring. This compound has a molecular formula of C20H17N3O2S and a molecular weight of 363.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate typically involves the reaction of 9-aminoacridine with 4-nitrobenzenesulfonamide under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-{4-[(9,10-dihydroacridin-9-ylidene)amino]phenyl}methanesulfonamide: Another similar compound that belongs to the class of acridines and shares structural similarities.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is unique due to its specific combination of the acridine moiety and the methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of DNA intercalation and anticancer properties .
Properties
CAS No. |
59987-92-7 |
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Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C20H17N3O2S.CH4O3S/c1-26(24,25)23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;1-5(2,3)4/h2-13,23H,1H3,(H,21,22);1H3,(H,2,3,4) |
InChI Key |
RXTLRPVFJCADPD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
Origin of Product |
United States |
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